![molecular formula C16H24N2O2 B4425469 1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine
Descripción general
Descripción
1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine, also known as MPPL, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The compound has been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes.
Mecanismo De Acción
1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in the intracellular levels of cyclic AMP. This results in the modulation of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have neuroprotective effects against ischemic brain injury and oxidative stress. The compound has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine has several advantages as a research tool. It is a selective agonist of the 5-HT1A receptor and does not have significant affinity for other serotonin receptor subtypes. It is also highly potent and has a long half-life, which allows for sustained activation of the 5-HT1A receptor. However, the compound has some limitations. It is not orally bioavailable and must be administered via injection. It also has poor solubility in water, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several future directions for the research on 1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine. One area of interest is the role of the 5-HT1A receptor in the pathophysiology of psychiatric disorders such as depression and anxiety. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are needed to determine its potential therapeutic applications in humans. Another area of interest is the development of more selective and potent agonists of the 5-HT1A receptor, which could lead to the development of more effective treatments for psychiatric disorders. Finally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved outcomes in various disease models.
Aplicaciones Científicas De Investigación
1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine has been extensively used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes. The compound has been shown to have anxiolytic, antidepressant, and neuroprotective effects in animal models. It has also been used to study the pharmacokinetics and pharmacodynamics of the 5-HT1A receptor in vivo.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-9-11-18(12-10-17)16(19)14(3)20-15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCNMOSWOLUSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



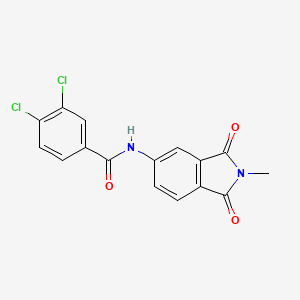
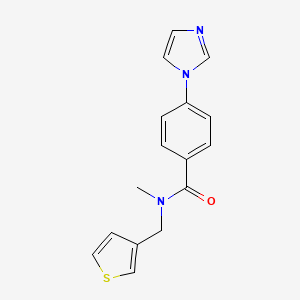
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
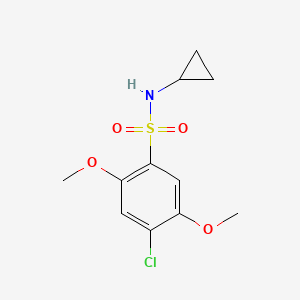
![1-(1-ethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4425429.png)
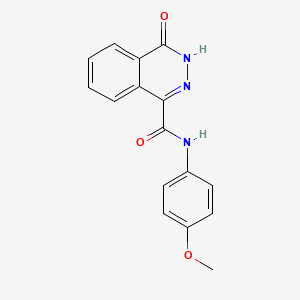
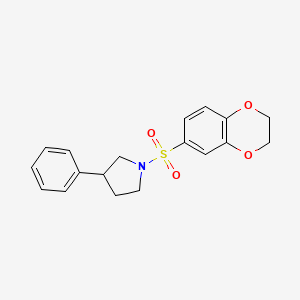
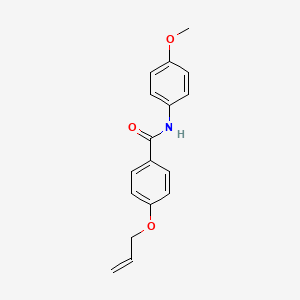
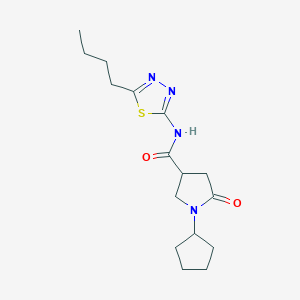
![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)

